SiroliMus-D3/ RapaMycin-D3
Description
Sirolimus (rapamycin) is a macrolide compound with immunosuppressive and antiproliferative properties, primarily used to prevent organ transplant rejection and as an mTOR (mechanistic target of rapamycin) inhibitor in oncology . Its deuterated form, Sirolimus-D3 (Rapamycin-D3), is a stable isotope-labeled analog where three hydrogen atoms are replaced with deuterium. This modification retains the compound’s structural and chromatographic behavior while providing distinct mass spectral properties, making it ideal for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays . Sirolimus-D3 is critical for accurately quantifying sirolimus levels in clinical and pharmacological studies, ensuring minimal interference from endogenous compounds or co-eluting analytes .
Properties
IUPAC Name |
(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25-/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJCIRLUMZQUOT-NWORAYHKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]/1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(\[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C\C=C/C=C1/C)C)C)OC)O)/C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H79NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SiroliMus-D3 involves the incorporation of deuterium atoms into the RapaMycin molecule. This can be achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis of RapaMycin . The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of SiroliMus-D3 follows similar principles as the laboratory synthesis but on a larger scale. The process involves the fermentation of Streptomyces hygroscopicus to produce RapaMycin, followed by chemical modification to incorporate deuterium atoms . The final product is purified using chromatographic techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
SiroliMus-D3 undergoes various chemical reactions, including:
Oxidation: SiroliMus-D3 can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in SiroliMus-D3.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of SiroliMus-D3 can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with modified functional groups .
Scientific Research Applications
Pharmacokinetics and Metabolic Studies
The deuterated form of rapamycin allows for enhanced tracking in biological systems. Researchers utilize SiroliMus-D3 as an internal standard in analytical techniques such as mass spectrometry, which improves the accuracy and precision of pharmacokinetic studies. The ability to trace the metabolic pathways of rapamycin is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) in the body .
Immunosuppressive Applications
SiroliMus-D3 exhibits potent immunosuppressive effects, making it valuable in transplant medicine and autoimmune disease management. Studies have shown that it can inhibit T-cell activation and proliferation, which is essential for preventing transplant rejection and treating autoimmune disorders like multiple sclerosis. In combination with 1,25-dihydroxyvitamin D3, SiroliMus-D3 enhances immunomodulatory outcomes while minimizing toxicity .
Case Study: Synergistic Effects with Vitamin D
A study evaluated the combined effects of 1,25-dihydroxyvitamin D3 and rapamycin on peripheral blood mononuclear cell (PBMC) proliferation. The results indicated a significant synergistic interaction that reduced the incidence of experimental allergic encephalomyelitis (EAE) in mice, demonstrating near-total clinical protection when both compounds were administered together .
Cancer Therapy
SiroliMus-D3 is being investigated for its potential in cancer therapy due to its ability to inhibit the mTOR pathway, which is crucial for cell growth and proliferation. The compound has been shown to induce autophagy and apoptosis in various cancer cell lines. Its efficacy is enhanced when used in combination with other chemotherapeutic agents.
Table: Comparison of mTOR Inhibitors
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Sirolimus | mTORC1 inhibitor | Established immunosuppressant |
| Everolimus | mTORC1 inhibitor | More potent; used in various cancers |
| Temsirolimus | mTORC1 inhibitor | Approved for renal cell carcinoma |
| Zotarolimus | mTORC1 inhibitor | Used primarily in transplant medicine |
| 1,25-Dihydroxyvitamin D3 | Immune modulator | Synergizes well with sirolimus derivatives |
Hematological Applications
Recent studies have explored the effects of rapamycin on hematopoiesis. Research indicates that rapamycin can promote the expansion of myeloid cells while impairing their differentiation. This dual effect may have implications for treating hematological malignancies by enhancing anti-tumor responses while managing side effects associated with conventional therapies .
Case Study: Enhancing Anti-Tumor Effects
In vitro studies demonstrated that rapamycin enhances the anti-tumor effects of doxorubicin in chronic myeloid leukemia (CML) cells by promoting apoptosis and inhibiting cell cycle progression through mTOR signaling pathway blockade .
Aging Research
SiroliMus-D3 has been implicated in aging research due to its role in cellular senescence and lifespan extension mechanisms. By modulating the mTOR pathway, it may influence longevity and age-related diseases .
Mechanism of Action
SiroliMus-D3 exerts its effects by inhibiting the mTOR pathway. It forms a complex with the intracellular protein FKBP12, which then binds to and inhibits mTORC1 (mTOR Complex 1). This inhibition blocks the downstream signaling pathways involved in cell growth, proliferation, and survival . The inhibition of mTORC1 also activates autophagy, a cellular process that degrades and recycles cellular components .
Comparison with Similar Compounds
Structural and Functional Comparison with Non-Deuterated Sirolimus
| Parameter | Sirolimus (Rapamycin) | Sirolimus-D3 (Rapamycin-D3) |
|---|---|---|
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₆D₃NO₁₃ |
| CAS Number | 53123-88-9 | Not specified |
| Primary Use | Therapeutic (immunosuppression, mTOR inhibition) | Analytical (LC-MS/MS IS) |
| Pharmacological Activity | Inhibits mTOR pathway | None (used for quantification) |
| Key Applications | Organ transplant, cancer | Clinical chemistry assays |
Key Differences :
- Sirolimus-D3 is chemically inert therapeutically but structurally nearly identical to sirolimus, ensuring matched extraction efficiency and chromatographic retention times in assays .
Comparison with Deuterated Analogs: Everolimus-D4
| Parameter | Sirolimus-D3 | Everolimus-D4 |
|---|---|---|
| Parent Compound | Sirolimus | Everolimus (sirolimus derivative) |
| Deuterated Positions | 3 H → D substitutions | 4 H → D substitutions |
| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | C₅₃H₇₅D₄NO₁₄ |
| Use Case | Quantify sirolimus | Quantify everolimus |
| Cross-Reactivity | Minimizes interference with sirolimus | Minimizes interference with everolimus |
Key Findings :
- Both deuterated analogs are used to prevent cross-talk in LC-MS/MS panels. For example, Sirolimus-D3 and Everolimus-D4 enable simultaneous quantification of sirolimus and everolimus, which share structural similarities but differ by a 2-hydroxyethyl group substitution in everolimus .
- The distinct deuterium labeling (D3 vs. D4) ensures unique mass-to-charge (m/z) ratios, critical for differentiating analytes in multi-drug assays .
Comparison with Therapeutic Analogs: Everolimus and Temsirolimus
| Parameter | Sirolimus | Everolimus | Temsirolimus |
|---|---|---|---|
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₃H₈₃NO₁₄ | C₅₆H₈₇NO₁₆ |
| Key Modification | None | 2-hydroxyethyl chain | Ester prodrug (rapamycin-42-ester) |
| Therapeutic Use | Transplant rejection | Renal cancer, tuberous sclerosis | Renal cell carcinoma |
| Analytical IS | Sirolimus-D3 | Everolimus-D4 | Not available in evidence |
Key Insights :
- Everolimus and temsirolimus are sirolimus derivatives with enhanced solubility or prodrug activation, broadening their clinical applications .
- Deuterated analogs of these compounds (e.g., Everolimus-D4) follow the same principles as Sirolimus-D3, ensuring accurate pharmacokinetic profiling in complex biological matrices .
Biological Activity
Sirolimus, also known as rapamycin, is a macrolide compound with significant biological activity, particularly in immunosuppression and cancer therapy. The isotopic variant, Sirolimus-D3 (Rapamycin-D3), offers unique advantages for pharmacokinetic studies and metabolic tracing. This article delves into the biological activities of Sirolimus-D3, supported by research findings, case studies, and relevant data tables.
Sirolimus exerts its effects primarily through the inhibition of the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival. The binding of sirolimus to FK506-binding protein 12 (FKBP12) forms a complex that inhibits mTOR signaling pathways, leading to:
- Cell Cycle Arrest : Inhibition of mTOR results in G1 phase arrest in various cancer cell lines .
- Reduced Protein Synthesis : The phosphorylation of downstream targets such as p70S6K and 4E-BP1 is inhibited, leading to decreased translation initiation .
- Immunomodulation : Sirolimus enhances the regulatory T cell (Treg) population while reducing effector T cell activity, which is beneficial in autoimmune diseases and organ transplantation .
Biological Activity in Cancer Therapy
Sirolimus has been extensively studied for its antitumor properties. It has demonstrated efficacy against various cancers, including breast cancer and acute myeloid leukemia (AML). Key findings include:
- Breast Cancer : In HER-2 overexpressing breast cancer cells, sirolimus down-regulates cyclin D3 and induces apoptosis through proteasomal degradation mechanisms .
- Acute Myeloid Leukemia : In AML studies, sirolimus inhibited clonogenic growth and induced clinical responses in refractory cases by targeting mTOR signaling pathways .
Table 1: Summary of Antitumor Effects
| Cancer Type | Mechanism of Action | Clinical Outcomes |
|---|---|---|
| Breast Cancer | Down-regulation of cyclin D3 | Growth inhibition and apoptosis induction |
| Acute Myeloid Leukemia | Inhibition of mTOR signaling | Significant clinical responses observed |
Immunomodulatory Effects
Research indicates that low-dose sirolimus can effectively modulate immune responses. A study involving rheumatoid arthritis patients showed:
- Increased Tregs : Patients receiving sirolimus exhibited a significant increase in Treg levels compared to those on conventional therapy .
- Disease Activity Reduction : Indicators such as Disease Activity Score (DAS28) showed substantial improvement after six months of treatment with sirolimus .
Table 2: Clinical Efficacy Outcomes in RA Patients
| Parameter | Baseline (Week 0) | Week 24 (Sirolimus) | Week 24 (Conventional) |
|---|---|---|---|
| DAS28 Score | 4.55 ± 0.98 | 3.13 ± 0.94 | Improved but not statistically significant |
| Tender Joint Count | Higher | Lower | Comparable |
| Swollen Joint Count | Higher | Lower | Comparable |
Synergistic Effects with Other Compounds
The combination of sirolimus with other agents has shown promising results. For instance, combining sirolimus with 1,25-dihydroxyvitamin D3 resulted in enhanced immunosuppressive effects in experimental models:
Q & A
Q. What experimental design considerations are critical when integrating deuterated compounds like Sirolimus-D3 into pharmacokinetic or metabolic stability studies?
Methodological Answer:
- Deuterium Effect Analysis : Ensure controlled comparisons between deuterated (Sirolimus-D3) and non-deuterated (Sirolimus) forms to isolate isotope effects on metabolic stability. Use paired in vitro assays (e.g., liver microsomes) under identical conditions (pH, temperature, enzyme concentration) to quantify differences in half-life or clearance rates .
- Internal Standards : Employ Sirolimus-D3 as an internal standard in LC-MS/MS workflows to correct for matrix effects. Validate linearity, precision, and recovery rates across biological matrices (plasma, tissue homogenates) .
- Replication : Follow guidelines for experimental replication (e.g., triplicate runs, independent replicates) to confirm deuterium’s impact on metabolic pathways .
Q. How can researchers validate the specificity of Sirolimus-D3 in targeting mTOR signaling versus off-pathway effects in autophagy studies?
Methodological Answer:
- Pathway Inhibition Controls : Combine mTOR inhibitors (e.g., Torin-1) with Sirolimus-D3 in cell-based assays to distinguish mTOR-dependent autophagy from off-target effects. Measure LC3-II/LC3-I ratios via immunoblotting as a primary autophagy marker .
- Genetic Knockdown : Use siRNA or CRISPR-Cas9 to silence mTOR complex components (e.g., mTORC1) and assess residual autophagy activation by Sirolimus-D3 to confirm pathway specificity .
- Cross-Validation : Compare results with deuterated analogs of other mTOR inhibitors (e.g., Everolimus-D4) to isolate isotope-specific effects .
Q. What analytical techniques are recommended for quantifying Sirolimus-D3 in complex biological matrices, and how should potential interferences be mitigated?
Methodological Answer:
- LC-MS/MS Optimization : Use a deuterated internal standard (e.g., Sirolimus-D3 itself) to normalize ionization variability. Employ chromatographic separation with C18 columns and mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to resolve Sirolimus-D3 from endogenous lipids .
- Interference Checks : Spike control samples with structurally similar compounds (e.g., Tacrolimus) to test for cross-reactivity. Adjust MRM transitions (e.g., m/z 931.5 → 864.4 for Sirolimus-D3) to avoid overlap .
- Matrix Effect Calibration : Calculate matrix effects (%) using post-column infusion studies and apply correction factors during data analysis .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Sirolimus-D3’s efficacy in mTOR inhibition across different cell lines or in vivo models?
Methodological Answer:
- Contextual Variable Mapping : Document cell line-specific factors (e.g., basal autophagy flux, mTOR expression levels) and in vivo variables (e.g., pharmacokinetic variability, tissue penetration). Use multivariate regression to identify confounding variables .
- Dose-Response Meta-Analysis : Aggregate dose-response curves from independent studies and apply Hill equation modeling to assess EC50 variability. Stratify data by model system (e.g., cancer vs. neuronal cells) .
- Mechanistic Follow-Up : Perform phosphoproteomics to map downstream mTOR substrates (e.g., p70S6K, 4E-BP1) and identify cell-type-specific signaling nodes .
Q. What strategies optimize the use of Sirolimus-D3 in longitudinal studies requiring stable isotopic labeling, particularly for tracking chronic dosing effects?
Methodological Answer:
- Isotope Stability Testing : Pre-screen Sirolimus-D3 for deuterium loss under physiological conditions (e.g., 37°C, pH 7.4) using NMR or high-resolution MS. Select batches with >98% isotopic purity .
- Tracer Kinetics : Combine Sirolimus-D3 with non-deuterated Sirolimus in pulse-chase experiments to model long-term pharmacokinetic/pharmacodynamic (PK/PD) relationships. Use compartmental modeling to adjust dosing regimens .
- Tissue-Specific Accumulation : Quantify deuterium retention in target tissues (e.g., brain, liver) via mass spectrometry imaging (MSI) to validate biodistribution assumptions .
Q. How can cross-disciplinary approaches (e.g., proteomics, metabolomics) enhance mechanistic insights into Sirolimus-D3’s role in modulating autophagy-lysosomal pathways?
Methodological Answer:
- Multi-Omics Integration : Pair Sirolimus-D3 treatment with tandem mass tag (TMT)-based proteomics to quantify lysosomal enzyme expression (e.g., Cathepsin D) and LC-MS metabolomics to track lipid species (e.g., phosphatidylserine) linked to autophagosome formation .
- Pathway Enrichment Analysis : Use tools like MetaboAnalyst or STRING to identify enriched pathways (e.g., mTORC1, TFEB) and validate via CRISPR-interference (CRISPRi) .
- Dynamic Time-Course Studies : Collect samples at multiple time points (e.g., 0, 6, 24 hours) to capture transient metabolic shifts and autophagic flux oscillations .
Q. What methodologies address the challenge of quantifying low-abundance Sirolimus-D3 metabolites in heterogeneous tissue samples?
Methodological Answer:
- Microsampling Techniques : Use laser-capture microdissection (LCM) to isolate specific tissue regions (e.g., tumor vs. stroma) before LC-MS/MS analysis, improving metabolite detection limits .
- Derivatization Protocols : Enhance MS sensitivity by derivatizing metabolites with charged tags (e.g., Girard’s reagent T) for polar compounds or dansyl chloride for amines .
- Data-Independent Acquisition (DIA) : Implement SWATH-MS to fragment all ions within predefined m/z windows, enabling retrospective metabolite identification from complex spectra .
Q. How should researchers design studies to investigate the long-term stability of deuterium in Sirolimus-D3 under varying storage and experimental conditions?
Methodological Answer:
- Accelerated Degradation Studies : Store Sirolimus-D3 under stress conditions (e.g., 40°C, 75% humidity) and monitor deuterium retention via isotopic ratio MS. Apply Arrhenius modeling to predict shelf-life .
- In-Use Stability Protocols : Test deuterium loss during common experimental steps (e.g., sonication, freeze-thaw cycles) and adjust protocols to minimize exposure to destabilizing factors .
- Batch-to-Batch Consistency : Require certificates of analysis (CoA) from suppliers detailing isotopic enrichment and impurity profiles, and cross-validate with in-house QC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
